Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
CAS No.: 1197728-57-6
Cat. No.: VC3047288
Molecular Formula: C5H9ClF3N
Molecular Weight: 175.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1197728-57-6 |
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Molecular Formula | C5H9ClF3N |
Molecular Weight | 175.58 g/mol |
IUPAC Name | N-(2,2,2-trifluoroethyl)prop-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C5H8F3N.ClH/c1-2-3-9-4-5(6,7)8;/h2,9H,1,3-4H2;1H |
Standard InChI Key | ZOFAKDPCHHFUJM-UHFFFAOYSA-N |
SMILES | C=CCNCC(F)(F)F.Cl |
Canonical SMILES | C=CCNCC(F)(F)F.Cl |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is the hydrochloride salt of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine. The parent compound has a molecular formula of C₅H₈F₃N with a molecular weight of 139.12 g/mol as documented in PubChem . The hydrochloride salt would consequently have a molecular formula of C₅H₈F₃N·HCl with an estimated molecular weight of 175.58 g/mol (adding 36.46 g/mol for HCl). Alternative nomenclature includes N-(2,2,2-trifluoroethyl)prop-2-en-1-amine hydrochloride, which follows IUPAC naming conventions, and the more common name allyl(2,2,2-trifluoroethyl)amine hydrochloride which emphasizes its allyl functionality .
The compound's structural identity can be defined through various chemical identifiers. For the parent compound, the InChI key is NWXJQPBOJWODIW-UHFFFAOYSA-N, and its SMILES notation is C=CCNCC(F)(F)F, both of which help in its precise identification in chemical databases . The hydrochloride salt would retain these basic structural features with the addition of a protonated nitrogen and chloride counterion.
Structural Features
The molecular structure of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride consists of three principal components that define its chemical behavior:
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A prop-2-en-1-yl (allyl) group (CH₂=CH-CH₂-), which contains a reactive terminal alkene
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A 2,2,2-trifluoroethyl group (CF₃-CH₂-), featuring a trifluoromethyl moiety that strongly influences electronic properties
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A central secondary amine group that is protonated to form the ammonium salt with a chloride counterion
These structural elements impart distinct chemical characteristics to the compound, particularly with respect to its reactivity, solubility, and potential applications in synthetic chemistry. The presence of the trifluoromethyl group significantly alters the electronic distribution compared to non-fluorinated analogs, while the allyl group provides sites for further chemical transformations.
Structural Comparison with Related Compounds
Table 1: Comparison of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride with related compounds
This comparison illustrates the structural relationships between Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride and its chemical relatives, highlighting the variations in functional groups while maintaining the core trifluoroethyl moiety. Each of these related compounds demonstrates different chemical properties that can inform our understanding of the target compound.
Physical and Chemical Properties
Physical State and Appearance
Based on the documented properties of structurally similar compounds, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is likely a white crystalline solid at room temperature. This prediction is supported by observations of related compounds such as 2,2,2-trifluoroethylamine hydrochloride, which is described as a "white powdery crystalline solid" , and N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride, which is characterized as white in color .
The physical appearance of the compound would reflect its salt nature, typically presenting as crystalline material with hygroscopic tendencies common to many amine hydrochlorides. Its solid-state structure would be influenced by hydrogen bonding interactions between the protonated amine and the chloride counterion, as well as intermolecular forces involving the trifluoromethyl group.
Physical Properties
Table 2: Predicted Physical Properties of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
The melting point is expected to be relatively high, potentially above 200°C with possible sublimation, similar to N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride . The compound would likely demonstrate good solubility in water and polar protic solvents like ethanol, while exhibiting poor solubility in non-polar organic solvents, consistent with its ionic character.
Chemical Reactivity
The chemical reactivity of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is governed by its three key functional components, each contributing distinct reactive potential:
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The protonated secondary amine salt:
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Can be deprotonated under basic conditions to form the free amine
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Participates in salt metathesis reactions
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Exhibits reduced nucleophilicity compared to the free amine
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The allyl (prop-2-en-1-yl) group:
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Susceptible to electrophilic addition reactions across the C=C double bond
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Can undergo oxidation reactions
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Potential site for hydrogenation or halogenation
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May participate in radical-mediated transformations
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The 2,2,2-trifluoroethyl group:
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Imparts electron-withdrawing character to the molecule
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Enhances the acidity of the ammonium proton
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Generally resistant to metabolic degradation
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Provides lipophilic character to the molecule
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These reactive features make the compound potentially valuable as a building block in synthetic chemistry, particularly in the preparation of fluorinated pharmaceutical intermediates and specialty chemicals.
Synthesis Methods
Direct Synthesis from Parent Amine
The most straightforward approach to synthesizing Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride would involve preparation of the free amine followed by treatment with hydrogen chloride to form the salt. This method would be analogous to the synthesis of 2,2,2-trifluoroethylamine hydrochloride described in the literature .
The procedure would likely involve:
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Dissolving the parent amine (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine in an appropriate solvent such as ethanol
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Carefully adding hydrogen chloride solution at controlled temperature (below 25°C)
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Warming the reaction mixture to approximately 50°C to ensure complete salt formation
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Isolating the product by solvent removal under reduced pressure
The specific reaction conditions described for 2,2,2-trifluoroethylamine hydrochloride involve: "At temperatures below 25°C, 35 g of saturated hydrochloric acid solution was slowly added dropwise. After the drop was completed, the temperature was raised to 50°C for one hour. The reaction solution in the system after the vacuum of 0.98MPa, the control temperature is 45 ± 5°C" . This approach typically yields high-purity product, with reported yields exceeding 96% for the analogous compound .
Synthesis Pathways for the Parent Amine
The parent compound, (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine, could be synthesized through several approaches:
Applications and Research Findings
Applications as a Synthetic Intermediate
This compound shows significant potential as a synthetic intermediate in the preparation of more complex molecules, particularly in the context of:
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Fluorinated heterocycle synthesis
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Peptidomimetic chemistry
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Construction of fluorinated analogs of bioactive compounds
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Preparation of specialty monomers for materials applications
Related compounds have been utilized as starting materials in preparative methods, as evidenced by the use of "2-amino-N-(2,2,2-trifluoroethyl)acetamide and its salts as a starting material in preparative methods" . The compound could participate in similar chemical transformations, leveraging both its trifluoroethyl and allyl functionalities.
Recent Research Findings on Related Compounds
Recent scientific investigations have revealed important insights about related trifluoroethylated compounds that inform our understanding of the potential applications of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride:
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Iron porphyrin-catalyzed N-trifluoroethylation of anilines:
Research has demonstrated that "iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source" . This methodology involves a "one-pot N–H insertion reaction conducted via cascade diazotization/N-trifluoroethylation reactions" . -
Mechanistic insights:
Studies have proposed a reaction mechanism involving "formation of FeTPP(NO) in this reaction" and "iron-carbene intermediate, which is sensitive to nucleophilic attack by an aniline" . These mechanistic investigations provide valuable information about the reactivity of trifluoroethylamine derivatives. -
Substrate scope:
Research has demonstrated that "electron-rich groups favored the N–H insertions" in trifluoroethylation reactions . This finding suggests that Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, with its electronically diverse substituents, could exhibit interesting reactivity patterns.
Table 4: Research Findings on Related Trifluoroethylated Compounds
Hazard Type | Classification | GHS Code | Description |
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Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
GHS Pictogram | Exclamation Mark (GHS07) | ||
Signal Word | Warning |
These hazard classifications are consistent with those reported for N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride, which carries the hazard statements "H315:Skin corrosion/irritation H319:Serious eye damage/eye irritation H335:Specific target organ toxicity, single exposure;Respiratory tract irritation" .
Analytical Characterization
Spectroscopic Method | Expected Key Features |
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IR Spectroscopy | N-H stretching (3300-2800 cm⁻¹, broad) C=C stretching (1650-1600 cm⁻¹) C-F stretching (1100-1000 cm⁻¹, strong) |
¹H NMR | Signals for allylic protons (5.7-6.0 ppm for -CH=CH₂, 5.0-5.3 ppm for =CH₂) N-CH₂- signals (3.7-4.0 ppm for allyl-CH₂-N, 3.3-3.6 ppm for CF₃-CH₂-N) Broad signal for N-H+ (8.0-9.0 ppm) |
¹³C NMR | CF₃ group (quartet, 123-126 ppm, large ¹J(C-F)) CF₃-CH₂- group (quartet, 49-52 ppm, ²J(C-F)) Allyl carbons (CH₂=CH-CH₂-: 132-135, 117-120, and 50-53 ppm) |
¹⁹F NMR | CF₃ group (triplet, -65 to -70 ppm) |
Mass Spectrometry | Molecular ion peak [M-Cl]⁺ at m/z 140 Fragment ions from allyl and trifluoroethyl groups |
These spectroscopic characteristics would be valuable for confirming the identity and purity of synthesized Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride.
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